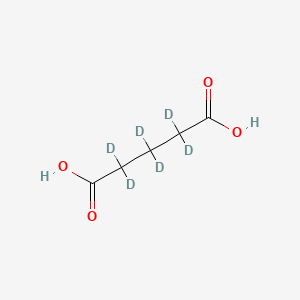

Pentanedioic-d6 acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pentanedioic-d6 acid, also known as deuterated glutaric acid, is a stable isotope-labeled compound. It is a derivative of pentanedioic acid where six hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a tracer in metabolic studies and as a reference standard in analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanedioic-d6 acid typically involves the deuteration of pentanedioic acid. One common method includes the reaction of pentanedioic acid with sodium hydroxide in methanol, followed by further reaction with sodium hydroxide in deuterium oxide (water-d2) in the presence of platinum on activated charcoal as a catalyst . The reaction conditions are carefully controlled to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound is not as common due to its specialized use in research. the methods used in laboratory synthesis can be scaled up for industrial purposes if needed. The key steps involve ensuring the availability of deuterium oxide and maintaining the reaction conditions to achieve high yields of the deuterated product.

Chemical Reactions Analysis

Types of Reactions

Pentanedioic-d6 acid can undergo various chemical reactions similar to its non-deuterated counterpart. These include:

Oxidation: It can be oxidized to form carbon dioxide and water.

Reduction: It can be reduced to form pentanediol.

Substitution: It can undergo substitution reactions where the carboxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various reagents can be used depending on the desired substitution, such as thionyl chloride for forming acyl chlorides.

Major Products Formed

Oxidation: Carbon dioxide and water.

Reduction: Pentanediol.

Substitution: Acyl chlorides, esters, and amides depending on the reagents used.

Scientific Research Applications

Pentanedioic-d6 acid is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Metabolic Studies: Used as a tracer to study metabolic pathways and enzyme activities.

Analytical Chemistry: Employed as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.

Biological Research: Helps in understanding the metabolism of glutaric acid and related compounds.

Medical Research: Used in the study of metabolic disorders such as glutaric aciduria.

Mechanism of Action

The mechanism of action of pentanedioic-d6 acid involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms replace hydrogen atoms, allowing researchers to track the compound through various biochemical processes. This helps in identifying metabolic intermediates and understanding enzyme kinetics.

Comparison with Similar Compounds

Similar Compounds

Pentanedioic acid: The non-deuterated form of pentanedioic-d6 acid.

Hexanedioic acid: Another dicarboxylic acid with similar properties.

Butanedioic acid: A shorter-chain dicarboxylic acid.

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in research applications where tracking and quantification of metabolic processes are required. Its stability and similarity to the non-deuterated form allow it to mimic natural metabolic pathways without altering the biological processes significantly.

Properties

IUPAC Name |

2,2,3,3,4,4-hexadeuteriopentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)/i1D2,2D2,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCQEDHGNNZCLN-NMFSSPJFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrrolo[1,2-a]pyrazin-1(2H)-one, hexahydro-7-hydroxy-4-methyl-, [4R-(4-alpha-,7-ba-,8a-ba-)]- (9CI)](/img/new.no-structure.jpg)